N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
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Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a dimethylpropyl moiety, and a pyridinylpiperazine structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyano Intermediate: The initial step often involves the reaction of 2,2-dimethylpropanenitrile with a suitable halogenating agent to introduce the cyano group.
Piperazine Derivative Formation: The next step involves the synthesis of the 4-pyridin-2-ylpiperazine derivative, which can be achieved through the reaction of pyridine with piperazine under controlled conditions.
Coupling Reaction: The final step is the coupling of the cyano intermediate with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The cyano group and the piperazine ring are key functional groups that enable binding to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
- N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-3-ylpiperazin-1-yl)acetamide
- N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-4-ylpiperazin-1-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring. This particular arrangement can influence its binding affinity and specificity towards certain biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-17(2,3)14(12-18)20-16(23)13-21-8-10-22(11-9-21)15-6-4-5-7-19-15/h4-7,14H,8-11,13H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLLISAGAVBGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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